molecular formula C3HClF6 B3392410 1-Chloro-1,1,2,2,3,3-hexafluoropropane CAS No. 422-55-9

1-Chloro-1,1,2,2,3,3-hexafluoropropane

Cat. No.: B3392410
CAS No.: 422-55-9
M. Wt: 186.48 g/mol
InChI Key: AYAIRPGAABBRLY-UHFFFAOYSA-N
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Scientific Research Applications

1-Chloro-1,1,2,2,3,3-hexafluoropropane has several applications in scientific research:

Preparation Methods

The synthesis of 1-Chloro-1,1,2,2,3,3-hexafluoropropane typically involves the fluorination of chlorinated hydrocarbons. One common method is the reaction of hexachloropropane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction conditions often require elevated temperatures and pressures to achieve high yields . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to maximize efficiency and output .

Chemical Reactions Analysis

1-Chloro-1,1,2,2,3,3-hexafluoropropane undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2,2,3,3-hexafluoropropane largely depends on its chemical reactivity. In substitution reactions, the chlorine atom is typically the site of nucleophilic attack, leading to the formation of new chemical bonds and the release of chloride ions . In elimination reactions, the compound can lose a hydrogen atom and a halogen atom to form a double bond, resulting in the formation of alkenes . The specific molecular targets and pathways involved in these reactions depend on the reagents and conditions used.

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF6/c4-3(9,10)2(7,8)1(5)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAIRPGAABBRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2ClCF2CF2H, C3HClF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073906
Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
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Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-55-9
Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
Source CAS Common Chemistry
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Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-1,1,2,2,3,3-hexafluoropropane
Source European Chemicals Agency (ECHA)
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Record name 1-CHLORO-1,1,2,2,3,3-HEXAFLUOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 3
1-Chloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 4
1-Chloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 5
1-Chloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 6
1-Chloro-1,1,2,2,3,3-hexafluoropropane

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